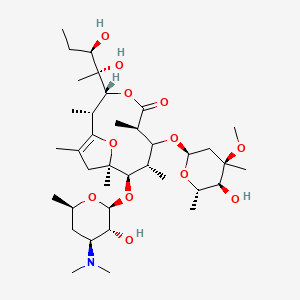

Pseudoerythromycin A enol ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H65NO12 |

|---|---|

Molecular Weight |

715.9 g/mol |

IUPAC Name |

(2R,3R,6R,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one |

InChI |

InChI=1S/C37H65NO12/c1-14-25(39)37(10,43)32-20(4)28-18(2)16-36(9,50-28)31(49-34-27(40)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)48-32)47-26-17-35(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29?,30+,31-,32-,34+,35-,36-,37-/m1/s1 |

InChI Key |

NMIWBQUQCOMGHJ-HTZYFLKBSA-N |

Isomeric SMILES |

CC[C@H]([C@](C)([C@H]1[C@H](C2=C(C[C@@](O2)([C@@H]([C@H](C([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)O |

Canonical SMILES |

CCC(C(C)(C1C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Pseudoerythromycin A Enol Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoerythromycin A enol ether, a significant degradation product of the macrolide antibiotic erythromycin (B1671065) A, serves as a critical analytical standard in stability studies of the parent drug. This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of this compound. The document details its formation, chemical characteristics, and known biological activities, including its role in promoting monocyte differentiation. While primarily recognized as an impurity and analytical reference, its interactions with biological systems, such as the motilin receptor, are also explored. This guide consolidates available quantitative data into structured tables, outlines general experimental methodologies, and presents key pathways and processes in detailed diagrams to support further research and development.

Introduction

This compound (CAS No. 105882-69-7) is a semi-synthetic macrolide formed from the complex internal rearrangement of erythromycin A, particularly under neutral to weakly alkaline conditions.[1] This transformation involves the formation of an internal enol ether between the C6 hydroxyl group and the C9 ketone of erythromycin, coupled with an attack of the C11 hydroxyl group on the lactone carbonyl. This process results in a reduction of the macrocycle from a 14- to an 11-membered ring.[1] Although devoid of the antibiotic activity characteristic of its parent compound, this compound is of significant interest as an analytical standard for monitoring the stability of erythromycin A formulations.[1] Furthermore, emerging evidence suggests it possesses biological activities, such as the promotion of monocyte differentiation.[2] This guide aims to provide a detailed repository of the known basic properties of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. The data has been compiled from various commercial and scientific sources.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 105882-69-7 | [1] |

| Molecular Formula | C₃₇H₆₅NO₁₂ | [1] |

| Molecular Weight | 715.9 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | >98% | [1] |

| Melting Point | 122.2-122.5 °C | |

| pH | 8 - 9 (in solution) | |

| Storage Temperature | -20°C | [1] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Good water solubility | [1] |

| Ethanol | Soluble | [1] |

| Methanol | Soluble / Slightly Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Chloroform | Slightly Soluble |

Formation and Synthesis

This compound is primarily known as a degradation product of erythromycin A. Its formation is a key indicator of the instability of erythromycin A in certain conditions.

References

In-Depth Technical Guide: Pseudoerythromycin A Enol Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pseudoerythromycin A enol ether, a significant degradation product of the macrolide antibiotic Erythromycin (B1671065) A. This document details its physicochemical properties, formation, and biological activities, presenting key data in a structured format for scientific and research applications.

Core Molecular and Physical Properties

This compound, with the molecular formula C₃₇H₆₅NO₁₂, has a molecular weight of 715.91 g/mol .[1][2] It is a semi-synthetic, white solid that is soluble in ethanol, methanol, DMF, and DMSO, with good water solubility.[3] It is recognized as an important analytical standard for stability studies of Erythromycin A due to its formation under neutral to weakly alkaline conditions.[3]

| Property | Value | References |

| Molecular Formula | C₃₇H₆₅NO₁₂ | [1][2][3] |

| Molecular Weight | 715.91 g/mol | [1][2] |

| Exact Mass | 715.45067651 Da | [4] |

| CAS Number | 105882-69-7 | [1][3] |

| Appearance | White solid | [3] |

| Purity | ≥98% | [1] |

| Storage Temperature | -20°C | [3] |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO; good water solubility. | [3] |

Formation and Synthesis

This compound is not a direct fermentation product but results from a complex internal rearrangement of Erythromycin A. This process is typically initiated under neutral to weakly alkaline conditions.[3] The formation involves two key intramolecular reactions:

-

The C6-OH group of Erythromycin A attacks the C9 ketone, forming an internal enol ether.

-

Simultaneously, the C11-OH group attacks the lactone carbonyl, leading to a contraction of the 14-membered macrolide ring to an 11-membered ring.[3]

A synthetic route for its preparation involves the reaction of erythromycin enol ether with carbonate.[3]

Logical Workflow: Formation from Erythromycin A

The following diagram illustrates the intramolecular rearrangement process leading to the formation of this compound.

Caption: Formation of this compound from Erythromycin A.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Analysis

An established Reverse-Phase HPLC (RP-HPLC) method is utilized for the separation and analysis of Erythromycin A and its related impurities, including this compound.

-

Column: Waters X-Terra RP18 (250 mm x 4.6 mm I.D., 3.5 µm particle size)

-

Mobile Phase A: Buffer solution (35 g of di-potassium hydrogen phosphate (B84403) in 1000 mL of water, adjust pH to 7.0)

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

T0: 100% A, 0% B

-

T45: 100% A, 0% B

-

T47: 0% A, 100% B

-

T63: 0% A, 100% B

-

T65: 100% A, 0% B

-

T70: 100% A, 0% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 100 µL

-

Column Temperature: 65°C

-

Detection: UV at 215 nm

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of Erythromycin A enol ether have been fully assigned using one- and two-dimensional NMR techniques.[5][6][7][8][9] Key ¹³C chemical shifts in CD₃OD include signals at δ 153.6 (C9) and δ 102.3 (C8), which are characteristic of the enol ether moiety.[8]

Mass Spectrometry (MS)

LC-MS analysis of Erythromycin A enol ether provides information on its molecular weight and fragmentation pattern. The experimental MS2 spectrum shows a precursor ion [M+H]⁺ at m/z 716.463. Key fragment ions are observed at m/z 558.4328, 559.4442, 540.4236, and 522.4202.[10]

Biological Activity and Signaling Pathways

Contrary to its parent compound, this compound is devoid of significant antibiotic activity.[3] However, it exhibits other notable biological effects.

Promotion of Monocyte to Macrophage Differentiation

This compound has been shown to promote the differentiation of monocytes into macrophages at a concentration of 10 µM.[11] While the specific signaling pathway for this compound has not been elucidated, the general process of monocyte differentiation is known to be governed by complex signaling networks. These pathways are initiated by stimuli such as Macrophage Colony-Stimulating Factor (M-CSF) and involve the activation of specific transcription factors that regulate cell proliferation and maturation.[12]

Caption: Putative role in monocyte to macrophage differentiation.

Effects on Lower Esophageal Sphincter (LES)

This compound has been observed to increase the pressure of the lower esophageal sphincter (LES) in animal models.[13] This prokinetic action is likely mediated through mechanisms similar to Erythromycin A, which acts as a motilin agonist and stimulates cholinergic pathways, potentially involving serotonin (B10506) (5-HT3) receptors.[14] This suggests a potential therapeutic application in conditions characterized by reduced LES pressure.

References

- 1. chemscene.com [chemscene.com]

- 2. clearsynth.com [clearsynth.com]

- 3. uniscience.co.kr [uniscience.co.kr]

- 4. This compound | C37H65NO12 | CID 13856990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural studies on erythromycin A enol ether: full assignments of the 1H and 13C NMR spectra - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural studies on erythromycin A enol ether: full assignments of the 1H and 13C NMR spectra - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Erythromycin A enol ether | C37H65NO12 | CID 83954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Regulation of monocyte differentiation by specific signaling modules and associated transcription factor networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound (LY267108) | Drug Metabolite | 105882-69-7 | Invivochem [invivochem.com]

- 14. The effect of erythromycin on human esophageal motility is mediated by serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Pseudoerythromycin A Enol Ether from Erythromycin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pseudoerythromycin A enol ether, a key degradation product and analytical standard of erythromycin (B1671065) A. The synthesis is a two-step process involving the initial formation of erythromycin A enol ether under acidic conditions, followed by a base-catalyzed intramolecular rearrangement. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and workflows.

Synthesis Overview

The conversion of erythromycin A to this compound proceeds through two distinct chemical transformations:

-

Step 1: Formation of Erythromycin A Enol Ether. Erythromycin A undergoes an acid-catalyzed intramolecular cyclization to form 8,9-anhydro-6,9-hemiketal, commonly known as erythromycin A enol ether. This reaction is typically achieved by treating erythromycin A with a mild acid.

-

Step 2: Translactonization to this compound. The intermediate, erythromycin A enol ether, is then subjected to neutral to weakly alkaline conditions, which induces a translactonization reaction. This involves the C11-hydroxyl group attacking the C1-carbonyl group of the lactone, resulting in a thermodynamically more stable 11-membered macrolide ring structure known as this compound.[1]

Chemical Structures and Reaction Pathway

The overall transformation from erythromycin A to this compound is depicted below.

References

An In-Depth Technical Guide to the Formation of Pseudoerythromycin A Enol Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of Pseudoerythromycin A enol ether, a significant degradation product and synthetic intermediate of Erythromycin (B1671065) A. This document details the synthetic pathway, experimental protocols, and relevant chemical data, presenting a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a structurally intriguing rearrangement product of Erythromycin A, a well-known macrolide antibiotic. The formation of this enol ether involves a trans-lactonization process, resulting in a contracted macrolide ring. While devoid of antibiotic activity, this compound serves as a crucial analytical standard for stability studies of Erythromycin A and as a precursor for the synthesis of other novel macrolide derivatives. This guide will focus on the chemical synthesis of this compound from Erythromycin A.

Synthetic Pathway

The formation of this compound from Erythromycin A is a two-step process. The first step involves the acid-catalyzed dehydration of Erythromycin A to form Erythromycin A enol ether. The subsequent step is a base-catalyzed intramolecular trans-lactonization of the enol ether to yield the final product.

Logical Workflow of the Synthesis

The overall synthetic workflow can be visualized as a linear progression from the starting material to the final product, with a key intermediate.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of this compound.

Step 1: Synthesis of Erythromycin A enol ether

This procedure involves the acid-catalyzed dehydration of Erythromycin A.

Materials:

-

Erythromycin A

-

Glacial Acetic Acid

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Dissolve Erythromycin A in ice-cold glacial acetic acid.

-

Stir the solution at a low temperature (e.g., 0-5 °C) for a specified period. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure Erythromycin A enol ether. A reported yield for this reaction is 68%.

Step 2: Synthesis of this compound

This procedure involves the base-catalyzed translactonization of Erythromycin A enol ether.

Materials:

-

Erythromycin A enol ether

-

Methanol

-

Potassium Carbonate (anhydrous)

-

Water

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Dissolve Erythromycin A enol ether in methanol.

-

Add anhydrous potassium carbonate to the solution.

-

Reflux the mixture with stirring. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |

| Erythromycin A | C₃₇H₆₇NO₁₃ | 733.9 | White crystalline powder | >95% |

| Erythromycin A enol ether | C₃₇H₆₅NO₁₂ | 715.9 | White solid | >98% |

| This compound | C₃₇H₆₅NO₁₂ | 715.9 | White solid[1] | >98%[1] |

Solubility

| Compound | Solubility |

| Erythromycin A | Soluble in ethanol, methanol, acetone, and ethyl acetate. Sparingly soluble in water. |

| Erythromycin A enol ether | Soluble in ethanol, methanol, DMF, and DMSO. |

| This compound | Soluble in ethanol, methanol, DMF, or DMSO. Good water solubility.[1] |

Spectroscopic Data

Table 4.3.1: ¹H NMR Chemical Shifts for Erythromycin A enol ether (in CDCl₃) [2]

| Proton | Chemical Shift (ppm) |

| H-1" | 4.27 |

| H-2 | 3.65 |

| H-3 | 3.51 |

| ... | ... |

Table 4.3.2: ¹³C NMR Chemical Shifts for Erythromycin A enol ether (in CDCl₃) [2]

| Carbon | Chemical Shift (ppm) |

| C-1 | 175.8 |

| C-9 | 154.0 |

| C-6 | 103.1 |

| ... | ... |

Note: The complete NMR assignments for Erythromycin A enol ether are extensive and can be found in the cited literature.

Reaction Mechanism

The formation of this compound proceeds through a fascinating intramolecular rearrangement.

Caption: Mechanism of this compound formation.

In the first step, under acidic conditions, the C6-hydroxyl group of Erythromycin A attacks the C9-ketone, followed by dehydration to form the stable enol ether. In the second step, under basic conditions (facilitated by potassium carbonate), the C11-hydroxyl group acts as a nucleophile, attacking the C1-lactone carbonyl. This intramolecular trans-esterification results in the formation of a new, more stable 11-membered lactone ring, yielding this compound.[1]

Conclusion

The synthesis of this compound is a well-established process that is crucial for both analytical and synthetic purposes in the field of macrolide chemistry. This guide has provided a detailed overview of the synthetic pathway, experimental protocols, and key data associated with this transformation. For researchers working on the development of novel erythromycin analogs or those involved in the quality control of erythromycin-based pharmaceuticals, a thorough understanding of this chemistry is essential. The provided information, including the visualization of the synthetic workflow and reaction mechanism, serves as a practical resource for laboratory work and further investigation into the rich chemistry of macrolides.

References

In-depth Technical Guide: The Degradation Pathway of Pseudoerythromycin A Enol Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoerythromycin A enol ether is a significant, antibiotically inactive degradation product of erythromycin (B1671065) A, formed under neutral to weakly alkaline conditions. While its formation is well-documented, its subsequent degradation is less characterized. This technical guide synthesizes the available, albeit limited, scientific information to propose a plausible degradation pathway for this compound. This document outlines the key degradation products, proposes degradation mechanisms, and provides adapted experimental protocols for conducting forced degradation studies. Due to a lack of specific kinetic studies on this compound, quantitative data is not available in the current literature.

Introduction

Erythromycin A, a widely used macrolide antibiotic, is known for its instability, particularly in acidic and alkaline environments. Under neutral to weakly alkaline conditions, erythromycin A undergoes a complex internal rearrangement to form this compound. This process involves the formation of an internal enol ether between the C6-hydroxyl group and the C9-ketone, followed by an attack of the C11-hydroxyl group on the lactone carbonyl, resulting in a contraction of the macrolide ring from a 14-membered to an 11-membered ring.[1][2] While this compound is inactive as an antibiotic, it serves as a critical analytical standard in stability studies of erythromycin A.[1][2] Understanding the complete degradation pathway, including the fate of this primary degradant, is crucial for comprehensive stability profiling and formulation development.

Proposed Degradation Pathway of this compound

Direct studies on the forced degradation of isolated this compound are scarce in the published literature. However, based on the identification of other degradation products in erythromycin formulations, a plausible degradation pathway can be inferred. A key study by Pendela et al. identified several degradation products in a commercial erythromycin formulation, including pseudoerythromycin A hemiketal, erythromycin A enol ether carboxylic acid, and erythromycin C enol ether carboxylic acid.[1] While not definitively stated as direct degradants of this compound, their structures suggest a potential downstream degradation sequence.

The proposed primary degradation pathway involves the hydrolysis of the enol ether to a hemiketal, followed by further degradation.

Key Degradation Products

Based on current literature, the following are the likely degradation products originating from or related to this compound:

-

Pseudoerythromycin A Hemiketal: This compound is a likely initial hydrolysis product of this compound.

-

Erythromycin A Enol Ether Carboxylic Acid: The formation of this product would suggest an oxidative cleavage of the macrolide ring.

-

Erythromycin C Enol Ether Carboxylic Acid: Similar to the above, this suggests oxidative degradation, potentially involving modifications to the sugar moieties.

Proposed Degradation Mechanisms

The degradation of this compound is likely to proceed through several mechanisms, depending on the environmental conditions:

-

Hydrolytic Degradation (Acidic and Basic): Under aqueous conditions, the enol ether is susceptible to hydrolysis. In acidic or basic media, this hydrolysis would likely lead to the formation of the corresponding hemiketal, pseudoerythromycin A hemiketal.

-

Oxidative Degradation: The macrolide structure is susceptible to oxidation, which could lead to the opening of the lactone ring and the formation of carboxylic acid derivatives such as erythromycin A enol ether carboxylic acid.

-

Photolytic and Thermal Degradation: While erythromycin itself shows some stability to thermal and photolytic stress, the specific impact of these conditions on this compound has not been detailed in the literature. It is plausible that prolonged exposure could lead to further decomposition.

Quantitative Data

A thorough review of the scientific literature did not yield any quantitative data (e.g., reaction kinetics, degradation rates) specifically for the degradation of this compound. The focus of existing kinetic studies has been on the formation of this compound from erythromycin A.[2] Therefore, a tabular summary of quantitative data cannot be provided at this time.

Experimental Protocols for Forced Degradation Studies

The following are adapted protocols for conducting forced degradation studies on this compound, based on established methods for erythromycin. These protocols are intended to be a starting point for researchers to develop their own specific methods.

General Experimental Workflow

A general workflow for conducting forced degradation studies is outlined below.

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation

-

Acidic Conditions:

-

Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Add an equal volume of 0.1 N hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 N sodium hydroxide, and dilute with mobile phase for analysis.

-

-

Basic Conditions:

-

Dissolve a known concentration of this compound in a suitable solvent.

-

Add an equal volume of 0.1 N sodium hydroxide.

-

Incubate at a controlled temperature for a defined period.

-

At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 N hydrochloric acid, and dilute for analysis.

-

Oxidative Degradation

-

Dissolve a known concentration of this compound in a suitable solvent.

-

Add an equal volume of a hydrogen peroxide solution (e.g., 3% v/v).

-

Incubate at room temperature for a defined period, protected from light.

-

At specified time points, withdraw aliquots and dilute with mobile phase for analysis. It may be necessary to quench the reaction with a reducing agent like sodium bisulfite.

Thermal Degradation

-

Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C) for a defined period.

-

Alternatively, prepare a solution of this compound and incubate at a controlled elevated temperature.

-

At specified time points, dissolve the solid sample or withdraw aliquots of the solution for analysis.

Photolytic Degradation

-

Prepare a solution of this compound in a photostable solvent.

-

Expose the solution to a controlled light source (e.g., UV-A and visible light) in a photostability chamber.

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

At specified time points, withdraw aliquots from both the exposed and control samples for analysis.

Analytical Methodology

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A stability-indicating LC-MS method is crucial for separating and identifying the degradation products.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended.

-

Detection: Mass spectrometry (e.g., Q-TOF or Orbitrap) will enable the determination of the mass-to-charge ratio of the degradation products, facilitating their identification.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation of unknown degradation products, isolation of the impurities followed by NMR analysis is necessary.

Visualization of the Proposed Degradation Pathway

The following diagram illustrates the proposed degradation pathway of this compound.

Caption: Proposed degradation pathway of this compound.

Conclusion

While this compound is a well-known degradation product of erythromycin A, its own degradation pathway is not yet fully elucidated in the scientific literature. This guide provides a plausible pathway based on the identification of related degradation products and general principles of macrolide chemistry. The primary proposed degradation route is hydrolysis to pseudoerythromycin A hemiketal, with oxidative degradation leading to carboxylic acid derivatives also being possible. The provided experimental protocols offer a framework for researchers to conduct forced degradation studies to further investigate and confirm this proposed pathway. Further research, including specific forced degradation studies on isolated this compound and kinetic analysis, is necessary to provide a more definitive understanding of its stability and degradation profile.

References

- 1. Combined use of liquid chromatography with mass spectrometry and nuclear magnetic resonance for the identification of degradation compounds in an erythromycin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Pseudoerythromycin A Enol Ether

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth overview of the physical characteristics, experimental protocols, and relevant biological interactions of Pseudoerythromycin A enol ether, a critical analytical standard in erythromycin-related research.

Introduction

This compound (CAS No: 105882-69-7), also known as LY267108, is a significant degradation product of the macrolide antibiotic Erythromycin (B1671065) A.[1][2][3] It forms via a complex internal rearrangement of Erythromycin A under neutral to weakly alkaline conditions.[2][4] This process involves the C6-OH group forming an internal enol ether with the C9 ketone, while the C11-OH attacks the lactone's carbonyl group. The result is a contraction of the macrocycle from a 14- to an 11-membered ring.[2]

While devoid of antibiotic activity, this compound serves as an essential analytical standard for stability studies of Erythromycin A.[2][4][5] Its characterization and synthesis are crucial for quality control and formulation development in the pharmaceutical industry. Recent studies have also indicated its potential role in promoting the differentiation of monocytes into macrophages.[3][6]

Physical and Chemical Characteristics

The fundamental physical and chemical properties of this compound are summarized below. This data is critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 105882-69-7 | [5] |

| Molecular Formula | C₃₇H₆₅NO₁₂ | [5][7][8] |

| Molecular Weight | 715.91 g/mol | [5][7] |

| Appearance | White solid | [2] |

| Melting Point | 122.2-122.5 °C 127.0-130.0 °C | [7][9] |

| Boiling Point | 810.7 ± 65.0 °C (at 760 mmHg) | [9] |

| Density | 1.2 g/cm³ | [9] |

| Purity | ≥98% | [2][3][5] |

| Solubility | - Soluble in DMSO (>10 mM), DMF, ethanol, and methanol (B129727). - Good water solubility. - Slightly soluble in chloroform. | [1][2][4][7] |

| Storage Conditions | Powder: -20°C (stable for 3 years) In solvent: -80°C (6 months) | [1][2][7] |

| pH | 8 - 9 | [7] |

| Exact Mass | 715.45067651 Da | [8] |

| Topological Polar Surface Area | 165.84 Ų | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 13 | |

| Rotatable Bonds | 9 |

Experimental Protocols

Synthesis from Erythromycin A

This compound can be prepared via a two-step semi-synthetic route starting from Erythromycin A.[10]

Step 1: Formation of Erythromycin A Enol Ether

-

Reactant: Erythromycin A

-

Reagent: Ice-cold acetic acid

-

Protocol: Erythromycin A is treated with ice-cold acetic acid. This reaction facilitates the initial conversion to Erythromycin A enol ether.[10]

Step 2: Rearrangement to this compound

-

Reactant: Erythromycin A enol ether

-

Reagents: Methanol, Potassium Carbonate (or other carbonates)[2][4][10]

-

Protocol: The Erythromycin A enol ether produced in Step 1 is refluxed in methanol with heating in the presence of potassium carbonate. This base-catalyzed step induces the intramolecular rearrangement to yield the final product, this compound.[10]

Caption: Synthetic pathway from Erythromycin A to its pseudo enol ether derivative.

Analytical Characterization Workflow

The identification and quantification of this compound, particularly in stability samples of Erythromycin A formulations, employ a combination of chromatographic and spectroscopic techniques.[1][11]

-

Sample Preparation: The formulation containing erythromycin and its degradation products is dissolved in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution.[1] This solution may be further diluted for analysis.

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the primary method for separation. A reverse-phase column (e.g., C18) is typically used with a mobile phase gradient tailored to resolve Erythromycin A from its related substances, including the enol ether and hemiketal forms.[1]

-

Detection and Identification:

-

LC-UV: Used for initial detection and quantification.[1]

-

Mass Spectrometry (LC-MS): An ion trap mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used to confirm the molecular weight (m/z) of the separated components.[1][12]

-

Nuclear Magnetic Resonance (LC-NMR): For unambiguous structural elucidation, fractions are collected and analyzed by 1D and 2D NMR techniques (¹H, ¹³C, COSY, etc.) to confirm the connectivity and stereochemistry of the molecule.[1][11]

-

Caption: General workflow for the analytical characterization of the compound.

Biological Activity and Interactions

Lack of Antibacterial Effect

This compound is established to be devoid of the antibacterial properties characteristic of its parent compound, Erythromycin A.[2][4] The structural rearrangement, particularly the contraction of the macrolide ring, is believed to prevent effective binding to the bacterial ribosome.

Motilin Agonism and Gastrointestinal Effects

In animal models, this compound (as LY267108) has been shown to be a motilin receptor agonist. In studies involving cats, it was observed to increase the pressure at the lower esophageal sphincter (LES), an effect also seen with motilin itself.[1] This suggests a potential role in modulating gastrointestinal motility, distinct from its parent antibiotic.

Immunomodulatory Effects

Research has indicated that this compound can promote the differentiation of monocytes into macrophages when applied at a concentration of 10 µM.[3][6] This suggests a potential immunomodulatory role that is independent of antimicrobial activity.

Caption: Key biological activities and molecular interactions of the compound.

References

- 1. This compound (LY267108) | Drug Metabolite | 105882-69-7 | Invivochem [invivochem.com]

- 2. uniscience.co.kr [uniscience.co.kr]

- 3. This compound | CAS 105882-69-7 | Cayman Chemical | Biomol.com [biomol.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. toku-e.com [toku-e.com]

- 8. This compound | C37H65NO12 | CID 13856990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. EP1489090B1 - Novel pseudoerythormycin derivatives - Google Patents [patents.google.com]

- 11. Structural studies on erythromycin A enol ether: full assignments of the 1H and 13C NMR spectra - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

The Biological Profile of Pseudoerythromycin A Enol Ether: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoerythromycin A enol ether (also known as LY267108) is a well-characterized degradation product of the macrolide antibiotic Erythromycin (B1671065) A. While devoid of any significant antibacterial properties, this molecule exhibits distinct biological activities, primarily related to gastrointestinal motility and immunomodulation. This technical guide provides an in-depth analysis of the current scientific understanding of this compound, summarizing its known biological effects, presenting available quantitative data, and outlining the experimental methodologies used for its characterization. Furthermore, this document includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its mechanism of action and evaluation.

Biological Activities

Contrary to what might be expected from an erythromycin derivative, this compound does not possess antibiotic activity.[1][2][3] Its biological significance lies in two distinct areas: gastrointestinal prokinetic effects and influence on monocyte differentiation.

Gastrointestinal Motility: Motilin Receptor Agonism

This compound has been shown to increase the pressure of the lower esophageal sphincter (LES) in feline models.[1] This action is attributed to its function as a motilin receptor agonist, similar to its parent compound, erythromycin A.[1] Motilin is a peptide hormone that regulates gastrointestinal motility, and its receptor is a G protein-coupled receptor (GPCR) that, upon activation, stimulates smooth muscle contractions.[4] The prokinetic effects of erythromycin and its derivatives are well-documented and are mediated through the motilin receptor.[1][5]

Immunomodulatory Effects: Monocyte to Macrophage Differentiation

In the realm of immunology, this compound has been observed to promote the differentiation of monocytes into macrophages.[6] This effect has been noted at a concentration of 10 µM.[6] Macrolides, in general, are known to have immunomodulatory properties, and this activity of this compound aligns with the broader characteristics of this class of molecules.[7] The differentiation of monocytes into macrophages is a critical process in the immune response, and the ability of this compound to influence this pathway suggests potential applications in modulating inflammatory processes.[7]

Quantitative Data Summary

The publicly available quantitative data for the biological activity of this compound is limited. The following table summarizes the key findings.

| Biological Activity | Test System | Concentration/Dose | Observed Effect | Reference |

| Monocyte to Macrophage Differentiation | In vitro | 10 µM | Promotion of differentiation | [6] |

| Lower Esophageal Sphincter (LES) Pressure | In vivo (Cat) | Not Specified | Increase in LES pressure | [1] |

| Antibacterial Activity | Not Specified | Not Specified | No significant activity | [1][2][3] |

Experimental Protocols

Detailed experimental protocols from the original research articles are not fully available in the public domain. However, based on standard pharmacological and cell biology practices, the methodologies can be reconstructed as follows.

In Vivo Assessment of Lower Esophageal Sphincter (LES) Pressure

This protocol is a likely representation of the methodology used to assess the effect of this compound on LES pressure in a feline model.

-

Animal Model: Adult domestic cats of either sex would be used.

-

Anesthesia: Anesthesia would be induced and maintained using a suitable anesthetic agent to ensure the well-being of the animal and to prevent motion artifacts during pressure measurements.

-

Catheter Placement: A manometry catheter with pressure sensors would be passed through the esophagus and positioned across the lower esophageal sphincter.

-

Baseline Measurement: Basal LES pressure would be recorded for a stabilization period.

-

Drug Administration: this compound (LY267108) would be administered, likely intravenously, at various doses.

-

Data Acquisition: LES pressure would be continuously monitored and recorded post-administration.

-

Data Analysis: The change in LES pressure from baseline would be calculated for each dose to determine the dose-response relationship.

In Vitro Monocyte to Macrophage Differentiation Assay

The following is a probable protocol for evaluating the effect of this compound on monocyte differentiation.

-

Cell Source: Human peripheral blood mononuclear cells (PBMCs) would be isolated from healthy donor blood using density gradient centrifugation. Monocytes would then be purified from the PBMC population.

-

Cell Culture: Purified monocytes would be cultured in appropriate cell culture media supplemented with serum and necessary growth factors.

-

Treatment: this compound would be added to the cell culture medium at the desired concentration (e.g., 10 µM). A vehicle control would be run in parallel.

-

Incubation: The cells would be incubated for a period of several days to allow for differentiation to occur.

-

Assessment of Differentiation: Macrophage differentiation would be assessed by:

-

Morphology: Observing changes in cell morphology (e.g., increased size, adherence, and spreading) using light microscopy.

-

Surface Marker Expression: Analyzing the expression of macrophage-specific surface markers (e.g., CD68, CD163) using flow cytometry or immunofluorescence.

-

Functional Assays: Evaluating macrophage functions such as phagocytosis or cytokine production.

-

-

Data Analysis: The percentage of differentiated macrophages or the level of marker expression would be quantified and compared between the treated and control groups.

Signaling Pathways and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows related to the biological activity of this compound.

References

- 1. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EM574, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Erythromycin promotes monocyte to macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.rug.nl [pure.rug.nl]

Methodological & Application

Application Notes and Protocols for Liquid Chromatography Methods for Pseudoerythromycin A Enol Ether

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Pseudoerythromycin A enol ether, a known degradation product of Erythromycin (B1671065) A.[1][2] The methods described herein are based on published liquid chromatography (LC) techniques for erythromycin and its related substances.

Introduction

This compound is a degradation product formed from Erythromycin A under neutral to weakly alkaline conditions through a complex internal rearrangement.[1] Its monitoring is crucial for the stability assessment of erythromycin-containing pharmaceutical products. This document outlines recommended starting methods for the separation and quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric detection.

Chemical Information

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 105882-69-7 | C37H65NO12 | 715.91 g/mol |

Recommended Analytical Method: Reversed-Phase HPLC

A reversed-phase HPLC method is the most suitable approach for the analysis of this compound. The following protocols are recommended as a starting point for method development and validation.

Method 1: HPLC-UV

This method is adapted from a stability-indicating assay for erythromycin and its related substances.

Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | Ashaipak ODP-50 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column |

| Mobile Phase | 0.023 M Ammonium Formate (pH 10.3) : Water : Acetonitrile (B52724) (35:25:40, v/v/v)[3] |

| Flow Rate | 0.8 mL/min[3] |

| Column Temperature | 50 °C[3] |

| Injection Volume | 20 µL |

| UV Detection | 215 nm[3] |

| Run Time | Approximately 70 minutes[3] |

Expected Results

Based on similar analyses, this compound is expected to be well-resolved from Erythromycin A and other related substances under these conditions. In a published method, "erythromycin enolether" was reported to elute at a relative retention time of 3.95 with respect to erythromycin A.[3] While this may not be the exact retention time for this compound, it indicates that a significant separation can be achieved.

Method 2: LC-MS/MS

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This is particularly useful for identifying and quantifying low levels of impurities.

Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | Inertsil ODS-2 (50 mm × 3.0 mm, 5 µm) or equivalent C18 column[4] |

| Mobile Phase | A: 2 mM Ammonium Acetate in Water with 0.1% Acetic AcidB: Acetonitrile |

| Gradient | Isocratic elution with 50% B[4] (Gradient optimization may be required) |

| Flow Rate | 0.7 mL/min[4] |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

Mass Spectrometer Conditions

| Parameter | Recommended Condition |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (m/z) | 716.5 ([M+H]+)[3] |

| Product Ions | To be determined by direct infusion of a this compound standard. |

| Ion Spray Voltage | 3500 V[3] |

| Temperature | 450 °C[3] |

| Collision Gas | Nitrogen |

Experimental Protocols

Standard and Sample Preparation

Standard Solution Preparation

-

Accurately weigh a suitable amount of this compound analytical standard (purity ≥90% by HPLC).

-

Dissolve the standard in a diluent (e.g., acetonitrile/water, 50:50 v/v) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve.

Sample Preparation (e.g., from a drug substance)

-

Accurately weigh approximately 70 mg of the erythromycin test sample.[3]

-

Transfer the sample to a 25 mL volumetric flask.[3]

-

Add 10 mL of acetonitrile and sonicate to dissolve.[3]

-

Dilute to volume with the mobile phase or a suitable diluent.[3]

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

For quantitative analysis, the developed method should be validated according to ICH guidelines, including the following parameters:

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the resolution of this compound from other related substances and the excipients. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using spiked samples. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

Logical Workflow for Method Development

The following diagram illustrates a typical workflow for developing and validating a liquid chromatography method for this compound.

Caption: Logical workflow for the development and validation of an LC method.

Formation Pathway of this compound

The following diagram illustrates the chemical transformation of Erythromycin A to this compound.

References

Application Notes and Protocols: Pseudoerythromycin A Enol Ether in Erythromycin Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065), a widely used macrolide antibiotic, is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. A key degradation product formed, particularly under neutral to weakly alkaline conditions, is pseudoerythromycin A enol ether.[1] This compound is formed through a complex internal rearrangement of erythromycin A and is considered microbiologically inactive.[1] Therefore, the detection and quantification of this compound are critical components of stability testing for erythromycin drug substances and products. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound in the context of erythromycin stability studies.

This compound is recognized as an important analytical standard for these stability studies.[1] Its presence and concentration serve as indicators of the degradation extent of the active pharmaceutical ingredient (API). Stability-indicating analytical methods, predominantly High-Performance Liquid Chromatography (HPLC), are essential to separate and quantify erythromycin from its degradation products, including this compound.[2][3]

Data Presentation

The following table summarizes the typical results from forced degradation studies of erythromycin, highlighting the conditions that lead to the formation of degradation products. It is important to note that the percentage of degradation can vary depending on the specific experimental conditions (e.g., concentration, temperature, duration of exposure).

| Stress Condition | Reagent/Parameters | Incubation Time | Temperature | % Degradation of Erythromycin A (Approximate) | Major Degradation Products Observed |

| Acidic Hydrolysis | 0.1 M HCl | 2 hours | 60°C | Significant | Anhydroerythromycin A |

| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | Significant | This compound |

| Oxidative Degradation | 6% H₂O₂ | 24 hours | Room Temperature | Significant | Various oxidation products |

| Thermal Degradation | Solid State | 48 hours | 105°C | Minimal to None | - |

| Photolytic Degradation | UV Light Exposure | 24 hours | Room Temperature | Minimal to None | - |

Experimental Protocols

Forced Degradation (Stress Testing) of Erythromycin

This protocol outlines the procedures for subjecting erythromycin to various stress conditions to induce degradation, as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To generate potential degradation products of erythromycin, including this compound, and to demonstrate the specificity of the analytical method.

Materials:

-

Erythromycin reference standard

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 6%

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Water bath

-

UV chamber

Procedure:

-

Preparation of Erythromycin Stock Solution: Accurately weigh and dissolve a suitable amount of erythromycin reference standard in methanol or a mixture of acetonitrile and water to obtain a stock solution of approximately 1 mg/mL.

-

Acidic Degradation:

-

To 1 mL of the erythromycin stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture in a water bath at 60°C for 2 hours.[4]

-

After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.

-

Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Alkaline Degradation:

-

To 1 mL of the erythromycin stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the mixture in a water bath at 60°C for 4 hours.[4]

-

After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.[4]

-

Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the erythromycin stock solution, add 1 mL of 6% H₂O₂.

-

Keep the mixture at room temperature for 24 hours, protected from light.[4]

-

Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid erythromycin reference standard in a controlled temperature oven at 105°C for 48 hours.

-

After exposure, dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of erythromycin (in a suitable solvent) to UV light (e.g., in a photostability chamber) for 24 hours.

-

Prepare a control sample stored in the dark under the same conditions.

-

Dilute the solutions with the mobile phase to a suitable concentration for HPLC analysis.

-

Stability-Indicating HPLC Method for Erythromycin and this compound

This protocol describes a validated HPLC method capable of separating erythromycin A from its known impurities and degradation products, including this compound.

Objective: To quantify erythromycin A and its degradation products in samples from stability studies.

Instrumentation and Chromatographic Conditions:

| Parameter | Specification |

| HPLC System | A gradient-capable HPLC system with a UV detector. |

| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[3] |

| Mobile Phase A | 0.4% Ammonium Hydroxide in Water.[3] |

| Mobile Phase B | Methanol.[3] |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 40°C. |

| Detection Wavelength | 215 nm.[3] |

| Injection Volume | 20 µL. |

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Erythromycin A reference standard at a concentration of about 1 mg/mL in the mobile phase.

-

Prepare a stock solution of this compound reference standard at a suitable concentration in the mobile phase.

-

Prepare working standard solutions by diluting the stock solutions to appropriate concentrations for calibration.

-

-

Preparation of Sample Solutions:

-

Dilute the samples obtained from the forced degradation studies with the mobile phase to a concentration within the calibration range.

-

-

Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and integrate the peak areas.

-

-

Data Analysis:

-

Identify the peaks of erythromycin A and this compound by comparing their retention times with those of the reference standards.

-

Construct a calibration curve for each analyte by plotting the peak area against the concentration.

-

Calculate the concentration of erythromycin A and this compound in the samples using the calibration curves.

-

Calculate the percentage of degradation of erythromycin A.

-

Visualizations

Erythromycin Degradation Pathway to this compound

The following diagram illustrates the chemical transformation of Erythromycin A into this compound under neutral to weakly alkaline conditions. This process involves an intramolecular rearrangement.

Caption: Degradation of Erythromycin A to this compound.

Experimental Workflow for Erythromycin Stability Testing

This diagram outlines the key steps involved in conducting a comprehensive stability study of erythromycin, from stress testing to data analysis.

Caption: Workflow for Erythromycin Stability and Forced Degradation Studies.

References

Application Notes and Protocol for the Quantification of Pseudoerythromycin A Enol Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether is a well-known degradation product of erythromycin (B1671065) A, a macrolide antibiotic.[1] It is formed through a complex internal rearrangement under neutral to weakly alkaline conditions.[1] As an important analytical standard, the accurate quantification of this compound is crucial for the stability studies of erythromycin A and for quality control in pharmaceutical formulations.[1][2] This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection.

Chemical Relationship Diagram

The following diagram illustrates the chemical transformation of Erythromycin A into this compound.

Caption: Formation of this compound from Erythromycin A.

Experimental Protocol

This protocol outlines the necessary steps for the quantification of this compound.

Materials and Reagents

-

Erythromycin A reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Isopropanol (HPLC grade)

-

Ammonium formate (B1220265)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

-

Ammonium hydroxide (B78521) (optional, for pH adjustment)

-

Sample matrix (e.g., dermatological preparations, drug substance)[5]

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.22 µm or 0.45 µm)

-

Autosampler vials

-

pH meter

Chromatographic Conditions

Two primary methods are presented: HPLC-UV and LC-MS. The choice of method will depend on the required sensitivity and selectivity.

Method 1: HPLC-UV

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

-

Column: XTerra RP18, 5 µm, 4.6 x 250 mm, or equivalent[6]

-

Mobile Phase: A mixture of acetonitrile, isopropanol, 0.2 M ammonium acetate (pH 7.0), and water. A potential starting ratio is 165:105:50:680 (v/v/v/v).[6] The mobile phase composition may need optimization depending on the specific column and system.

-

Flow Rate: 0.8 mL/min to 1.0 mL/min

-

Detection Wavelength: 215 nm[7]

-

Injection Volume: 10-20 µL

Method 2: LC-MS

This method offers higher sensitivity and selectivity, making it ideal for detecting low levels of the analyte.

-

Column: Ashaipak ODP-50, 5 µm, 4.6 x 250 mm, or equivalent[7]

-

Mobile Phase: A mixture of 0.023 M ammonium formate (pH 10.3), water, and acetonitrile. A potential starting ratio is 35:25:40 (v/v/v).[7]

-

Flow Rate: 0.8 mL/min[7]

-

Column Temperature: 50°C[7]

-

Ionization Source: Electrospray Ionization (ESI) in positive mode[6]

-

MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion for this compound (m/z 715.9) should be monitored.[1][8]

Sample Preparation

The sample preparation procedure will vary depending on the matrix.

-

For Drug Substances:

-

Accurately weigh about 25 mg of the sample.

-

Dissolve in a suitable solvent (e.g., methanol, acetonitrile, or a mixture).[1]

-

Dilute to a final concentration within the calibration range.

-

Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.

-

-

For Dermatological Preparations (Creams/Gels): [5]

-

Accurately weigh a portion of the cream or gel equivalent to a known amount of the active pharmaceutical ingredient.

-

Add a suitable extraction solvent (e.g., methanol or a mixture of acetonitrile and water).

-

Vortex or sonicate to ensure complete extraction of the analyte.

-

Centrifuge to separate the excipients.

-

Collect the supernatant and filter through a 0.22 µm or 0.45 µm syringe filter.

-

Preparation of Standard Solutions

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

Calibration Curve

-

Inject the prepared working standard solutions in triplicate.

-

Construct a calibration curve by plotting the peak area (or peak area ratio if an internal standard is used) against the concentration of this compound.

-

Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The r² value should be ≥ 0.99 for a good linear fit.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of this compound.

Caption: General workflow for this compound quantification.

Data Presentation

The quantitative results should be summarized in a clear and concise table.

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % of Labeled Amount (if applicable) |

| Standard 1 | ||||

| Standard 2 | ||||

| Standard 3 | ||||

| ... | ||||

| Sample 1 | ||||

| Sample 2 | ||||

| Sample 3 |

Factors Affecting Quantification

The following diagram illustrates the logical relationships between key factors that can influence the accuracy and precision of the quantification.

Caption: Key factors influencing the quantification of this compound.

References

- 1. uniscience.co.kr [uniscience.co.kr]

- 2. scbt.com [scbt.com]

- 3. This compound analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. caymanchem.com [caymanchem.com]

Application Notes and Protocols: Investigating the Role of Pseudoerythromycin A Enol Ether in Macrophage Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether is a degradation product of the macrolide antibiotic erythromycin (B1671065).[1] While erythromycin and its derivatives are known for their antimicrobial properties, emerging evidence suggests they also possess significant immunomodulatory functions, including the promotion of monocyte to macrophage differentiation.[1] This document provides detailed application notes and experimental protocols for studying the effects of this compound on macrophage differentiation.

Disclaimer: Direct experimental data on the specific effects of this compound on macrophage differentiation, including quantitative analysis of surface markers and cytokine profiles, are limited in publicly available literature. The quantitative data and signaling pathways presented herein are based on the known effects of the parent compound, erythromycin, and its derivatives, and should be considered as a hypothetical framework for investigation.

Proposed Mechanism of Action

Erythromycin and its derivatives have been shown to influence macrophage function by modulating key inflammatory signaling pathways. It is hypothesized that this compound may promote macrophage differentiation and modulate their phenotype, potentially skewing them towards an anti-inflammatory M2-like state. This is likely achieved through the inhibition of pro-inflammatory transcription factors such as NF-κB and modulation of the MAPK signaling cascade. This proposed mechanism suggests a potential therapeutic application for this compound in inflammatory diseases where macrophage activity is a key component.

Data Presentation: Expected Outcomes

The following tables summarize the anticipated quantitative changes in macrophage differentiation markers and cytokine secretion profiles following treatment with this compound. These expected outcomes are based on studies with erythromycin and its derivatives.

Table 1: Expected Changes in Macrophage Surface Marker Expression

| Marker | Macrophage Subtype Association | Expected Change with this compound Treatment | Method of Analysis |

| CD68 | Pan-macrophage | No significant change (general marker) | Flow Cytometry, Immunofluorescence |

| CD80 | M1 (Pro-inflammatory) | Decrease | Flow Cytometry |

| CD163 | M2 (Anti-inflammatory) | Increase | Flow Cytometry |

| CD206 (Mannose Receptor) | M2 (Anti-inflammatory) | Increase | Flow Cytometry |

Table 2: Expected Changes in Cytokine Secretion Profile

| Cytokine | Primary Association | Expected Change with this compound Treatment | Method of Analysis |

| TNF-α | M1 (Pro-inflammatory) | Decrease | ELISA, Multiplex Assay |

| IL-1β | M1 (Pro-inflammatory) | Decrease | ELISA, Multiplex Assay |

| IL-6 | M1 (Pro-inflammatory) | Decrease | ELISA, Multiplex Assay |

| IL-10 | M2 (Anti-inflammatory) | Increase | ELISA, Multiplex Assay |

| TGF-β | M2 (Anti-inflammatory) | Increase | ELISA, Multiplex Assay |

Experimental Protocols

Protocol 1: Differentiation of THP-1 Monocytes into Macrophages and Treatment with this compound

This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophages using Phorbol 12-myristate 13-acetate (PMA) and subsequent treatment with this compound.

Materials:

-

THP-1 cell line (ATCC® TIB-202™)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound (10 µM working solution)[1]

-

6-well tissue culture plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed THP-1 cells into 6-well plates at a density of 5 x 10⁵ cells/well in complete RPMI-1640 medium.

-

Differentiation: Induce differentiation by adding PMA to a final concentration of 50 ng/mL.

-

Incubation: Incubate the cells for 48 hours. During this time, the monocytes will adhere to the plate and differentiate into macrophages.

-

Treatment: After 48 hours, carefully aspirate the PMA-containing medium and wash the adherent macrophages twice with warm PBS.

-

Add fresh complete RPMI-1640 medium containing 10 µM this compound to the treatment wells. For control wells, add medium with the vehicle control.

-

Incubation: Incubate the plates for a further 24-48 hours.

-

Harvesting: After the treatment period, cells can be harvested for downstream analysis (e.g., flow cytometry, RNA extraction) and the supernatant can be collected for cytokine analysis.

Protocol 2: Analysis of Macrophage Surface Marker Expression by Flow Cytometry

Materials:

-

Differentiated and treated macrophages from Protocol 1

-

Cell scraper

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against human CD68, CD80, CD163, and CD206

-

Isotype control antibodies

-

Flow cytometer

Procedure:

-

Cell Detachment: Gently detach the adherent macrophages using a cell scraper in the presence of cold FACS buffer.

-

Cell Staining:

-

Transfer the cell suspension to FACS tubes.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 100 µL of FACS buffer.

-

Add the appropriate fluorochrome-conjugated antibodies (and isotype controls in separate tubes) and incubate for 30 minutes at 4°C in the dark.

-

-

Washing: Wash the cells twice with 1 mL of FACS buffer.

-

Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire the data on a flow cytometer.

-

Analysis: Analyze the data using appropriate software to quantify the percentage of positive cells and the mean fluorescence intensity for each marker.

Protocol 3: Quantification of Cytokine Secretion by ELISA

Materials:

-

Cell culture supernatants from Protocol 1

-

ELISA kits for human TNF-α, IL-1β, IL-6, IL-10, and TGF-β

-

Microplate reader

Procedure:

-

Supernatant Collection: Collect the cell culture supernatants from the control and treated wells from Protocol 1.

-

Centrifugation: Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cellular debris.

-

ELISA Assay: Perform the ELISA for each cytokine according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of each cytokine based on the standard curve.

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps in the study of this compound's effect on macrophage differentiation.

Proposed Signaling Pathway

Caption: A diagram of the proposed signaling mechanism of this compound in macrophages.

References

Application Notes and Protocols for Pseudoerythromycin A Enol Ether as a Reference Standard

Introduction

Pseudoerythromycin A enol ether is a well-characterized degradation product of the macrolide antibiotic Erythromycin (B1671065) A.[1] It forms under neutral to weakly alkaline conditions through a complex internal rearrangement.[1] Devoid of antibiotic activity, this compound serves as a critical analytical reference standard for monitoring the stability of Erythromycin A in pharmaceutical formulations.[1] It is also recognized as Erythromycin Impurity F in the European Pharmacopoeia (EP).[2][3] These application notes provide detailed protocols for the use of this compound as a reference standard in high-performance liquid chromatography (HPLC) for the quality control and stability assessment of erythromycin-containing products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the proper handling, storage, and use of the reference standard.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 105882-69-7 | [1] |

| Molecular Formula | C37H65NO12 | [1] |

| Molecular Weight | 715.9 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in ethanol, methanol (B129727), DMF, or DMSO. Good water solubility. | [1] |

| Storage | -20°C | [1] |

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method for Stability Testing of Erythromycin

This protocol outlines a stability-indicating HPLC method for the determination of Erythromycin A and the quantification of its degradation products, including this compound.

1.1. Materials and Reagents

-

This compound Reference Standard

-

Erythromycin A Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Di-potassium hydrogen phosphate

-

Orthophosphoric acid

-

Water (HPLC grade)

-

Sample of erythromycin-containing product for analysis

1.2. Chromatographic Conditions

The following chromatographic conditions are recommended for the separation of Erythromycin A and its degradation products.

Table 2: Recommended HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |

| Mobile Phase A: 0.4% ammonium (B1175870) hydroxide (B78521) in water | |

| Mobile Phase B: Methanol | |

| Gradient Program | To be optimized based on the specific column and system |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 65°C |

| Detection | UV at 215 nm |

| Injection Volume | 100 µL |

1.3. Preparation of Standard Solutions

-

This compound Stock Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

-

Erythromycin A Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of Erythromycin A reference standard and dissolve in 100 mL of methanol.[4]

-

Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to 150% of the expected impurity level.

-

System Suitability Solution: Prepare a solution containing both Erythromycin A (e.g., 0.5 mg/mL) and this compound (e.g., 0.01 mg/mL) to verify the system's performance.

1.4. Sample Preparation

The sample preparation will depend on the formulation of the erythromycin product. For a cream formulation, an extraction procedure is necessary.

-

Accurately weigh a portion of the cream equivalent to a known amount of erythromycin.

-

Disperse the cream in a suitable solvent, such as a mixture of methanol and water.

-

Vortex or sonicate to ensure complete dissolution of the drug.

-

Centrifuge the sample to separate the excipients.

-

Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

1.5. System Suitability Test

Before sample analysis, perform a system suitability test by injecting the system suitability solution. The acceptance criteria are typically:

-

Tailing factor for the Erythromycin A peak: ≤ 2.0

-

Theoretical plates for the Erythromycin A peak: ≥ 2000

-

Resolution between Erythromycin A and this compound: ≥ 2.0

-

Relative standard deviation (RSD) for replicate injections: ≤ 2.0%

1.6. Data Analysis

-

Identify the peaks of Erythromycin A and this compound in the sample chromatogram by comparing the retention times with those of the reference standards.

-

Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

2. Forced Degradation Studies

To establish the stability-indicating nature of the analytical method, forced degradation studies should be performed on the erythromycin product.

-

Acid Degradation: Expose the sample to acidic conditions (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Degradation: Expose the sample to basic conditions (e.g., 0.1 N NaOH) at room temperature.

-

Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Expose the solid drug product to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the drug product to UV light.

Analyze the stressed samples using the validated HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug and from each other.

Quantitative Data Summary

The following tables summarize typical validation parameters for an HPLC method for erythromycin and its impurities, demonstrating the performance of the analytical procedure.

Table 3: Linearity Data

| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |

| Erythromycin A | 50 - 150 | ≥ 0.999 |

| This compound | 0.1 - 5 | ≥ 0.999 |

Table 4: Accuracy (Recovery) Data

| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |

| This compound | 0.5 | 98.0 - 102.0 | < 2.0 |

| 1.0 | 98.0 - 102.0 | < 2.0 | |

| 2.0 | 98.0 - 102.0 | < 2.0 |

Table 5: Precision Data

| Analyte | Concentration (µg/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |

| This compound | 1.0 | < 2.0 | < 3.0 |

Visualizations

Experimental Workflow for HPLC Analysis

References

Application Notes and Protocols for the Analytical Identification of Pseudoerythromycin A Enol Ether